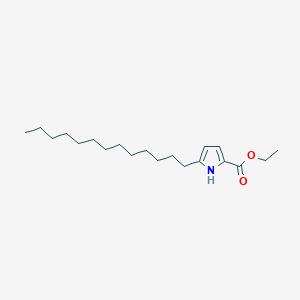
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl pyruvate with an appropriate amine derivative under catalyst-free and solvent-free conditions . The reaction proceeds through a two-component condensation reaction, forming the pyrrole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group, leading to the formation of alcohols or other reduced products.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The long tridecyl chain may facilitate membrane penetration, allowing the compound to reach intracellular targets. The pyrrole ring can participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: A simpler analog without the long tridecyl chain.
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Features additional methyl groups on the pyrrole ring.
Ethyl 3,4,5-trimethylpyrrole-2-carboxylate: Contains three methyl groups, altering its chemical properties.
Uniqueness
Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate’s uniqueness lies in its long tridecyl chain, which imparts distinct physical and chemical properties. This feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it valuable in various applications.
Properties
CAS No. |
138027-21-1 |
|---|---|
Molecular Formula |
C20H35NO2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
ethyl 5-tridecyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H35NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-17-19(21-18)20(22)23-4-2/h16-17,21H,3-15H2,1-2H3 |
InChI Key |
QYIVXCJTNRFWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


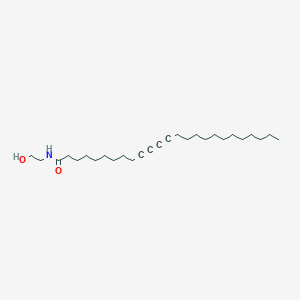
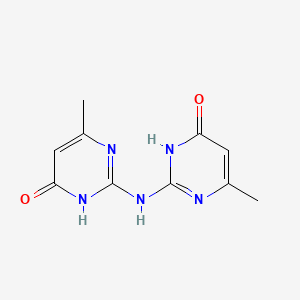
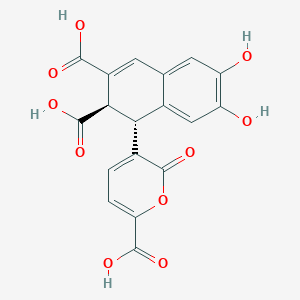
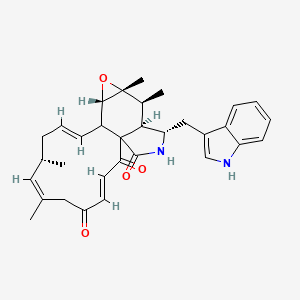
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)


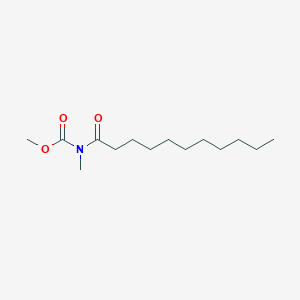
![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
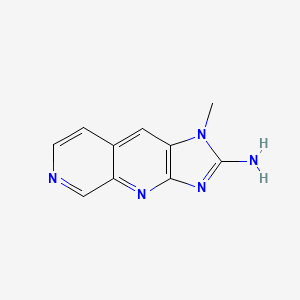
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
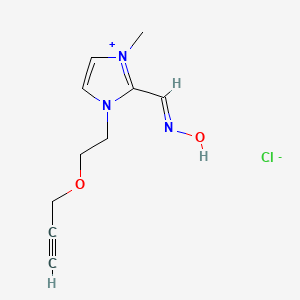
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
